![molecular formula C26H22N2O3S B4231871 N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4231871.png)
N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
Overview
Description
N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BMS-345541, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of IκB kinase (IKK), which plays a crucial role in the regulation of the nuclear factor-κB (NF-κB) signaling pathway. NF-κB is a transcription factor that is involved in the regulation of various cellular processes, including inflammation, immunity, cell growth, and survival. The dysregulation of NF-κB signaling has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is a selective inhibitor of IKK, which is a key regulator of NF-κB signaling. IKK phosphorylates IκB, which leads to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus and activates the transcription of target genes. N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide binds to the ATP-binding site of IKK and prevents its activation, thereby inhibiting the activation of NF-κB signaling.
Biochemical and Physiological Effects:
N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the activation of NF-κB signaling in various cell types, leading to a decrease in the expression of NF-κB target genes. It has been shown to inhibit cancer cell proliferation, invasion, and metastasis in vitro and in vivo. N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to regulate immune cell function and inflammatory responses. In addition, N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is a potent and selective inhibitor of IKK, making it a valuable tool for studying the role of NF-κB signaling in various cellular processes and diseases. It has been extensively characterized in vitro and in vivo, and its pharmacokinetics and pharmacodynamics have been well-studied. However, N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which may limit its specificity. In addition, N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide. One direction is the development of more potent and selective inhibitors of IKK. Another direction is the investigation of the role of NF-κB signaling in the regulation of other cellular processes and diseases, such as metabolic disorders and cardiovascular diseases. In addition, the use of N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Finally, the development of new delivery methods for N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide may improve its solubility and bioavailability, making it more suitable for clinical use.
Scientific Research Applications
N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively used in scientific research to investigate the role of NF-κB signaling in various cellular processes and diseases. It has been shown to inhibit the activation of NF-κB signaling in various cell types, including cancer cells, immune cells, and endothelial cells. N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been used to study the role of NF-κB signaling in cancer cell proliferation, invasion, and metastasis. It has also been used to investigate the role of NF-κB signaling in the regulation of immune cell function and inflammatory responses. In addition, N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been used in preclinical studies to evaluate its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]-N-(2-phenylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-19-11-17-23(18-12-19)32(30,31)28-22-15-13-21(14-16-22)26(29)27-25-10-6-5-9-24(25)20-7-3-2-4-8-20/h2-18,28H,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCCAEIAXJJCNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.